molecular formula C20H27N3O2S B7077439 N-[2-[[2-(heptan-2-ylamino)-2-oxoethyl]amino]phenyl]thiophene-2-carboxamide

N-[2-[[2-(heptan-2-ylamino)-2-oxoethyl]amino]phenyl]thiophene-2-carboxamide

Cat. No.: B7077439
M. Wt: 373.5 g/mol
InChI Key: UGENEFAKGZSSLX-UHFFFAOYSA-N
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Description

N-[2-[[2-(heptan-2-ylamino)-2-oxoethyl]amino]phenyl]thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, a phenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(heptan-2-ylamino)-2-oxoethyl]amino]phenyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the thiophene ring in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the thiophene-phenyl intermediate with an appropriate amine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Heptan-2-ylamino Group: This step involves the reaction of the intermediate with heptan-2-ylamine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[[2-(heptan-2-ylamino)-2-oxoethyl]amino]phenyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer, inflammation, and infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It may also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[[2-(heptan-2-ylamino)-2-oxoethyl]amino]phenyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[[2-(heptan-2-ylamino)-2-oxoethyl]amino]phenyl]benzamide
  • N-[2-[[2-(heptan-2-ylamino)-2-oxoethyl]amino]phenyl]furan-2-carboxamide
  • N-[2-[[2-(heptan-2-ylamino)-2-oxoethyl]amino]phenyl]pyrrole-2-carboxamide

Uniqueness

Compared to similar compounds, N-[2-[[2-(heptan-2-ylamino)-2-oxoethyl]amino]phenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring. This heterocyclic structure imparts distinct electronic properties and reactivity, making it particularly useful in applications requiring specific electronic or steric characteristics.

Properties

IUPAC Name

N-[2-[[2-(heptan-2-ylamino)-2-oxoethyl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-3-4-5-9-15(2)22-19(24)14-21-16-10-6-7-11-17(16)23-20(25)18-12-8-13-26-18/h6-8,10-13,15,21H,3-5,9,14H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGENEFAKGZSSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)CNC1=CC=CC=C1NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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